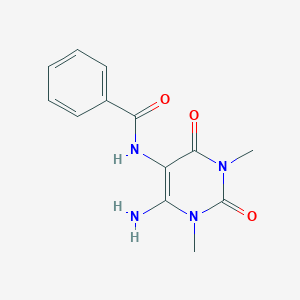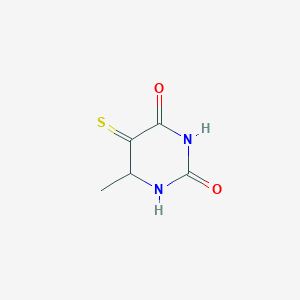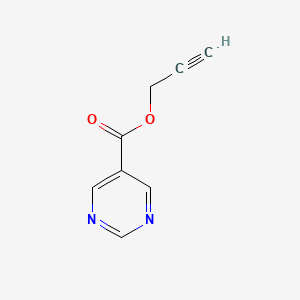![molecular formula C18H10F3N3O B12929161 Acetamide, 2,2,2-trifluoro-N-[3-(phenylethynyl)-2-quinoxalinyl]- CAS No. 676543-67-2](/img/structure/B12929161.png)
Acetamide, 2,2,2-trifluoro-N-[3-(phenylethynyl)-2-quinoxalinyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoro-N-(3-(phenylethynyl)quinoxalin-2-yl)acetamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a phenylethynyl group, and a quinoxaline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-(3-(phenylethynyl)quinoxalin-2-yl)acetamide typically involves the following steps:
Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Phenylethynyl Group: The phenylethynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne (phenylacetylene) is coupled with a halogenated quinoxaline derivative in the presence of a palladium catalyst and a copper co-catalyst.
Attachment of the Trifluoroacetamide Group:
Industrial Production Methods
Industrial production of 2,2,2-Trifluoro-N-(3-(phenylethynyl)quinoxalin-2-yl)acetamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
2,2,2-Trifluoro-N-(3-(phenylethynyl)quinoxalin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the reduction of the quinoxaline ring or the phenylethynyl group.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline ring, where nucleophiles such as amines or thiols can replace halogen atoms or other leaving groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives or phenylethynyl group reduction products.
Substitution: Substituted quinoxaline derivatives with various nucleophiles.
科学的研究の応用
2,2,2-Trifluoro-N-(3-(phenylethynyl)quinoxalin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the quinoxaline ring, which can exhibit fluorescence properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2,2,2-Trifluoro-N-(3-(phenylethynyl)quinoxalin-2-yl)acetamide can vary depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The phenylethynyl group can contribute to π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
類似化合物との比較
2,2,2-Trifluoro-N-(3-(phenylethynyl)quinoxalin-2-yl)acetamide can be compared with other similar compounds, such as:
2,2,2-Trifluoro-N-(quinoxalin-2-yl)acetamide: Lacks the phenylethynyl group, which may result in different chemical and biological properties.
N-(3-(phenylethynyl)quinoxalin-2-yl)acetamide: Lacks the trifluoromethyl group, potentially affecting its lipophilicity and interaction with biological targets.
2,2,2-Trifluoro-N-(3-(phenylethynyl)benzamide): Contains a benzamide instead of a quinoxaline ring, leading to different chemical reactivity and biological activity.
The uniqueness of 2,2,2-Trifluoro-N-(3-(phenylethynyl)quinoxalin-2-yl)acetamide lies in the combination of the trifluoromethyl group, phenylethynyl group, and quinoxaline ring, which together confer distinct chemical and biological properties.
特性
CAS番号 |
676543-67-2 |
|---|---|
分子式 |
C18H10F3N3O |
分子量 |
341.3 g/mol |
IUPAC名 |
2,2,2-trifluoro-N-[3-(2-phenylethynyl)quinoxalin-2-yl]acetamide |
InChI |
InChI=1S/C18H10F3N3O/c19-18(20,21)17(25)24-16-15(11-10-12-6-2-1-3-7-12)22-13-8-4-5-9-14(13)23-16/h1-9H,(H,23,24,25) |
InChIキー |
RDDWULSURXUXDE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC2=NC3=CC=CC=C3N=C2NC(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


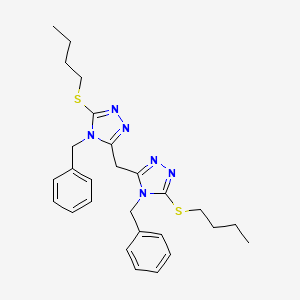
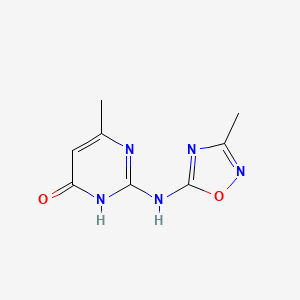
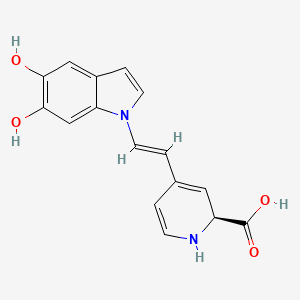
![(6S)-6-[(2E)-3,7-dimethylocta-2,6-dienoxy]-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B12929084.png)
![5-(([1,1'-Biphenyl]-4-yloxy)methyl)-1-(3,4-dimethylphenyl)-1H-1,2,4-triazole-3-thiol](/img/structure/B12929086.png)
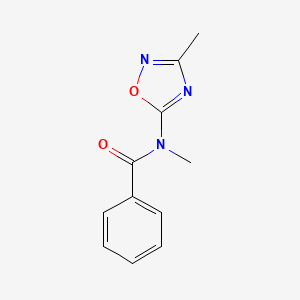
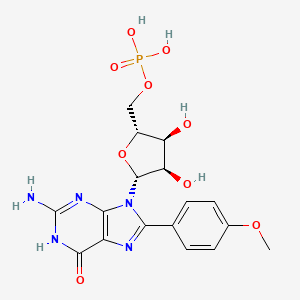

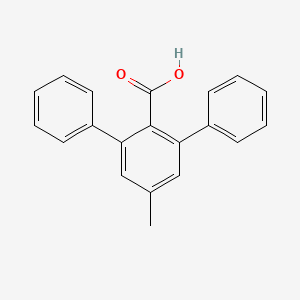
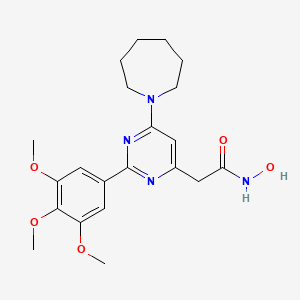
![12-hydroxy-1,10-bis[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12929119.png)
